mono-2-(Methacryloyloxy)ethyl succinate
Overview
Description
4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid, also known as Mono-2-(Methacryloyloxy)Ethyl Succinate, is an organic compound with the molecular formula C10H14O6. This compound is characterized by the presence of a methacryloyloxy group attached to an ethoxy group, which is further connected to a succinic acid moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid typically involves the esterification of succinic acid with 2-hydroxyethyl methacrylate. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then subjected to various purification steps, including distillation and chromatography, to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Esterification: The compound can participate in esterification reactions to form various esters.
Hydrolysis: Under acidic or basic conditions, the ester bonds in the compound can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Polymerization: The methacryloyloxy group allows the compound to undergo free radical polymerization, forming polymers with various applications.
Common Reagents and Conditions
Esterification: Sulfuric acid, heat.
Hydrolysis: Hydrochloric acid or sodium hydroxide, heat.
Polymerization: Free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN), heat.
Major Products Formed
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Succinic acid, 2-hydroxyethyl methacrylate.
Polymerization: Polymers with methacrylate backbones.
Scientific Research Applications
4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the preparation of biocompatible materials for tissue engineering and drug delivery systems.
Medicine: Utilized in the development of medical adhesives and coatings for implants.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance
Mechanism of Action
The mechanism of action of 4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid primarily involves its ability to undergo polymerization. The methacryloyloxy group can initiate free radical polymerization, leading to the formation of polymers with various applications. The compound’s molecular structure allows it to interact with other monomers and cross-linking agents, forming networks that provide mechanical strength and chemical resistance .
Comparison with Similar Compounds
Similar Compounds
- 2-Methacryloyloxyethyl succinate
- 4-[2-(2-Methyl-1-oxoprop-2-enoxy)ethoxy]-4-oxobutanoic acid
- 4-Keto-4-(2-Methacryloyloxyethoxy)Butyric Acid
Uniqueness
4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its methacryloyloxy group provides excellent polymerization capabilities, while the succinic acid moiety offers additional chemical stability and reactivity .
Properties
IUPAC Name |
4-[2-(2-methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-7(2)10(14)16-6-5-15-9(13)4-3-8(11)12/h1,3-6H2,2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWLHMQYEZXSBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864964 | |
Record name | (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20882-04-6 | |
Record name | Methacryloyloxyethyl succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20882-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 1-(2-((2-methyl-1-oxo-2-propen-1-yl)oxy)ethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020882046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-[(2-methyl-1-oxoallyl)oxy]ethyl] hydrogen succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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